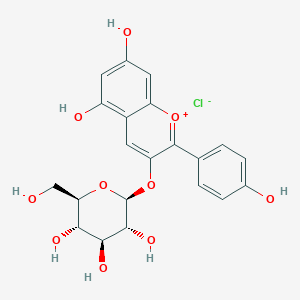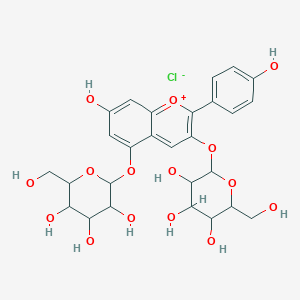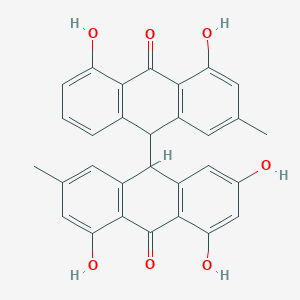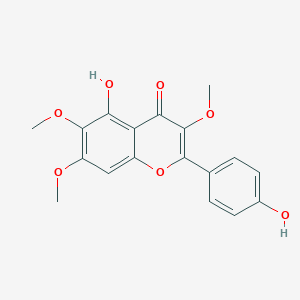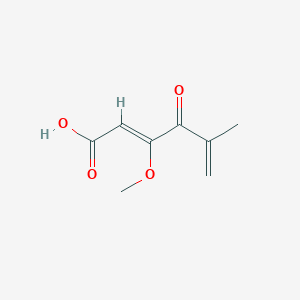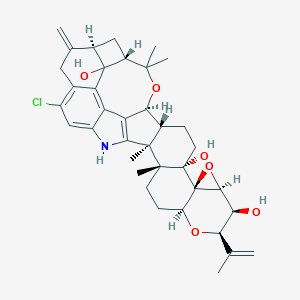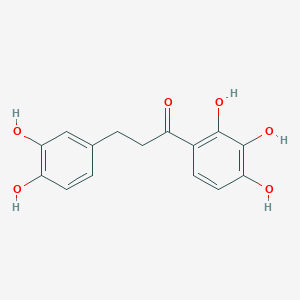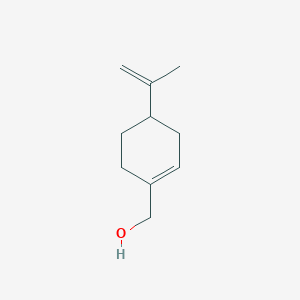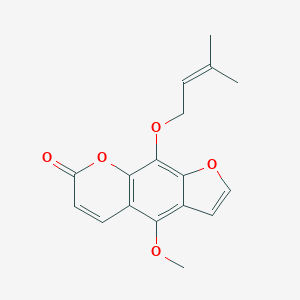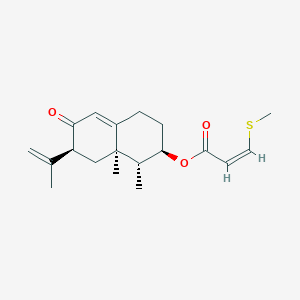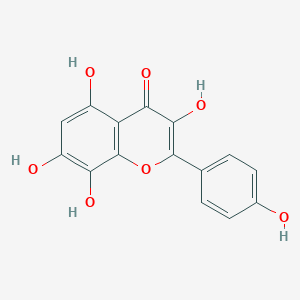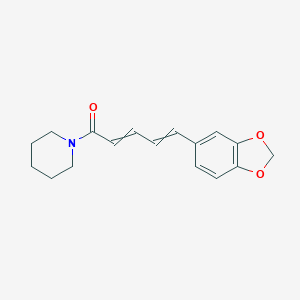
Piperine
Overview
Description
Piperine is an alkaloid found in the fruits of black pepper (Piper nigrum) and long pepper (Piper longum). It is responsible for the pungency of these peppers and has been used in traditional medicine for centuries. This compound was first isolated by the Danish chemist Hans Christian Ørsted in 1820. It appears as a yellow crystalline solid with a melting point of 128-130°C and is poorly soluble in water .
Scientific Research Applications
Piperine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular processes and its potential as a bio-enhancer.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities
Industry: Used in the food industry as a flavoring agent and preservative.
Mechanism of Action
Piperine exerts its effects through various mechanisms:
Bioavailability Enhancement: this compound inhibits enzymes that metabolize drugs, thereby increasing the bioavailability of various therapeutic agents.
Antioxidant Activity: this compound reduces oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes.
Anti-inflammatory Effects: this compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Apoptosis Induction: this compound induces apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Piperine interacts with various enzymes, proteins, and other biomolecules. It is a secondary metabolite biosynthetically derived from L-lysine and a cinnamoyl-CoA precursor . This compound’s biochemical reactions involve key elements in biotechnological processes to produce this compound and its products .
Cellular Effects
This compound has remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to inhibit cellular proliferation and migration, induce cancer cell death, and alter redox homeostasis .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been reported to regulate multiple signaling molecules such as cell cycle proteins, anti-apoptotic proteins, and proinflammatory cytokines . This compound also influences the activation of apoptotic signaling and inhibition of cell cycle progression .
Temporal Effects in Laboratory Settings
Over time, this compound shows changes in its effects in laboratory settings. For instance, this compound has been found to increase cell viability in a concentration-dependent manner in vitro . It also stimulates glutathione levels in the striatum of rats, indicating its antioxidant effect .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, this compound at doses of 10 and 100 µg/mL was found to inhibit the IL-6, MMP-13, activator protein 1 (AP-1) and reduce PGE2 in a dose-dependent manner in an arthritis animal model .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to reduce ligand-induced liver X receptor α activity in a dose-dependent manner, showing its role as its antagonist . This compound also influences the metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been found to stimulate mitochondrial fusion in MFN-deficient cells with EC50 of 8 nM . This suggests that this compound may interact with transporters or binding proteins, affecting its localization or accumulation.
Subcellular Localization
This compound and its synthesizing enzyme, this compound synthase, are co-localized in specialized cells of the black pepper fruit perisperm . This suggests that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperine can be synthesized through various chemical reactions. One common method involves the Wittig reaction, where phosphonium ylides react with aldehydes or ketones to form alkenes. This reaction proceeds through a four-membered oxaphosphetane ring intermediate, which breaks down to yield the corresponding alkene and phosphine oxide . Another method is the Horner-Wadsworth-Emmons reaction, which uses phosphonate ester carbanions to react with aldehydes and ketones, forming alkenes with high stereoselectivity .
Industrial Production Methods: Industrial production of this compound typically involves extraction from black pepper using organic solvents like dichloromethane. The solvent-free residue from a concentrated alcoholic extract of black pepper is treated with a solution of potassium hydroxide to remove resin. The solution is then decanted and left to stand overnight in alcohol, allowing this compound to crystallize .
Chemical Reactions Analysis
Types of Reactions: Piperine undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed by an alkali into piperidine and piperic acid.
Salt Formation: this compound forms salts only with strong acids.
Common Reagents and Conditions:
Hydrolysis: Alkali (e.g., potassium hydroxide)
Isomerization: Ultraviolet light
Salt Formation: Strong acids (e.g., hydrochloric acid)
Major Products:
Hydrolysis: Piperidine and piperic acid
Isomerization: Chavicine, isochavicine, and isothis compound
Salt Formation: Various salts depending on the acid used
Comparison with Similar Compounds
Piperine is unique among alkaloids due to its strong pungency and bio-enhancing properties. Similar compounds include:
Capsaicin: Found in chili peppers, responsible for their heat.
Curcumin: Found in turmeric, known for its anti-inflammatory and antioxidant properties.
Gingerol: Found in ginger, known for its anti-inflammatory and antioxidant effects.
This compound stands out due to its ability to enhance the bioavailability of other compounds, making it a valuable addition to various therapeutic formulations .
properties
IUPAC Name |
(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h2-3,6-9,12H,1,4-5,10-11,13H2/b6-2+,7-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXWOMGUGJBKIW-YPCIICBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CC=CC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C=C/C=C/C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021805 | |
| Record name | Piperine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow to yellow solid with a pungent odor; [Reference #1] Light yellow solid; [Sigma-Aldrich MSDS], Solid, Virtually colourless white crystals; Aroma reminiscent of pepper | |
| Record name | Piperine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16109 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Piperine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029377 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Piperine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1589/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
498.00 to 499.00 °C. @ 760.00 mm Hg | |
| Record name | Piperine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029377 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.04 mg/mL at 18 °C, Very slightly soluble in water; Soluble in ether, oils, Soluble (in ethanol) | |
| Record name | Piperine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029377 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Piperine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1589/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.00000013 [mmHg] | |
| Record name | Piperine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16109 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
94-62-2, 7780-20-3 | |
| Record name | Piperine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperine [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AI 3-01439 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007780203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12582 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | piperine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757803 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | piperine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21727 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Pentadien-1-one, 5-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl)-, (2E,4E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Piperine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.135 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U71XL721QK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Piperine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029377 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
129 °C | |
| Record name | Piperine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029377 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Piperine has demonstrated anti-cancer properties across various cancer cell lines. Studies suggest multiple mechanisms:
- Apoptosis Induction: this compound can trigger apoptosis (programmed cell death) in cancer cells, potentially through modulation of Bcl-2 family proteins, activation of caspases, and decreased survivin levels. [, , ]
- Cell Cycle Arrest: this compound can arrest the cell cycle at specific phases, hindering uncontrolled cell proliferation. It has been shown to cause G1 arrest in melanoma cells and G2/M arrest in breast cancer cells. [, ]
- Inhibition of Key Signaling Pathways: this compound can inhibit crucial signaling pathways involved in cancer development and progression, such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. [, ]
ANone: Research indicates that this compound induces DNA damage and activates Chk1 (checkpoint kinase 1), a critical protein for cell cycle regulation. Inhibition or silencing of Chk1 has been observed to abrogate this compound-mediated G1 arrest in melanoma cells, highlighting the crucial role of Chk1 in this compound's anti-cancer activity. []
ANone: Yes, this compound demonstrates immunomodulatory properties. It has been shown to inhibit B lymphocyte activation and effector functions, potentially offering therapeutic applications for pathologies associated with inappropriate humoral immune responses. [] Additionally, this compound has been found to inhibit cytokine production by human peripheral blood mononuclear cells, suggesting potential as an immunosuppressive agent. []
ANone: this compound has the molecular formula C17H19NO3 and a molecular weight of 285.34 g/mol. [, ]
ANone: this compound has been characterized using various spectroscopic methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy. These techniques provide information about the functional groups, structure, and electronic transitions within the molecule. [, , , , ]
ANone: Yes, computational chemistry techniques, such as molecular docking and molecular dynamics (MD) simulations, have been employed to investigate this compound's interactions with various biological targets, including androgen-binding protein, androgen receptors, and secretory Phospholipase A2. These studies provide insights into the binding modes, affinities, and potential mechanisms of action of this compound. [, ]
ANone: While the provided abstracts do not explicitly mention the development of Quantitative Structure-Activity Relationship (QSAR) models for this compound, such models could be developed using computational chemistry approaches. QSAR models correlate the structural features of this compound analogs with their biological activities, enabling the prediction and design of novel analogs with improved potency and selectivity.
ANone: While the provided research doesn't extensively cover specific SAR studies, it highlights that modifications to the this compound scaffold can lead to diverse pharmacological activities. For example, introducing phenolic hydroxyl groups to this compound has been shown to enhance its antioxidant activity. [] Further research exploring the SAR of this compound analogs is crucial for optimizing its therapeutic potential.
ANone: this compound exhibits low aqueous solubility, limiting its bioavailability. Researchers are exploring various formulation strategies to overcome this limitation, including:
- Lipid Nanospheres: Encapsulating this compound within lipid nanospheres has been shown to significantly improve its delivery and efficacy in treating visceral leishmaniasis, highlighting the potential of nanoformulations for enhancing this compound's bioavailability. []
- Solid Dispersions: Combining this compound with carriers like polyvinylpyrrolidone K30 in solid dispersion-based microparticles has shown promise in enhancing the dissolution and bioavailability of this compound, particularly when combined with curcumin. []
- Herbosomes: this compound-loaded herbosomes have been developed to improve dissolution rates and enhance the compound's hepatoprotective activity. []
ANone: Research indicates that the presence of other compounds can significantly influence this compound's stability and release profile. For instance, the inclusion of this compound in gelatin capsules without cross-linkers, leveraging its hydrophobic nature, has been shown to enhance the capsules' dissolution resistance, thereby controlling the release of co-encapsulated drugs like naproxen sodium. []
ANone: this compound exhibits a complex interaction with drug metabolism:
- P-glycoprotein (P-gp) Inhibition: this compound is a potent inhibitor of P-gp, a transporter protein that effluxes drugs from cells. This inhibition can enhance the bioavailability of P-gp substrates, potentially leading to drug interactions. [, ]
- Drug Metabolizing Enzyme Modulation: this compound can influence drug-metabolizing enzymes, such as UGTs and SULTs, impacting the metabolism and bioavailability of co-administered drugs, including curcumin. []
ANone: The provided abstracts do not delve deep into the specifics of this compound's metabolism and excretion pathways. Further research is needed to fully elucidate these processes.
ANone: Researchers have utilized various cell-based assays and in vitro models to investigate this compound's biological activities, including:
- Cancer Cell Lines: Studies have employed various cancer cell lines, such as HT-29 (colon cancer), MCF-7 (breast cancer), SNU-16 (gastric cancer), and SK-MEL-28 (melanoma), to evaluate this compound's anti-cancer effects. [, , , ]
- Human Enteroendocrine Cell Line (Caco-2): This cell line has been employed to investigate this compound's stimulatory effect on glucagon-like peptide-1 (GLP-1) secretion, shedding light on its potential in addressing metabolic diseases. []
- Rat Renal Proximal Tubular Cells (NRK-52E): These cells are utilized in an in vitro model of tunicamycin-induced ER stress to evaluate the potential of this compound analogs in alleviating ER stress and preventing kidney damage. []
ANone: Several animal models have been employed to investigate this compound's effects in vivo:
- Rodent Models of Obesity and Diabetes: this compound has demonstrated potential in mitigating obesity and type 2 diabetes in rodent models, suggesting its therapeutic potential for metabolic disorders. []
- Alloxan-Induced Diabetic Mice: This model has been used to evaluate the effects of this compound on blood glucose levels, providing insights into its anti-diabetic potential. []
- Monosodium Glutamate (MSG)-Treated Obese Mice: This model has been employed to study this compound's effects on adipose tissue inflammation and insulin resistance, highlighting its anti-inflammatory properties in the context of obesity. []
- Broiler Chickens Intoxicated with Aflatoxin B1: This model investigated the antigenotoxic potential of this compound against aflatoxin B1-induced DNA damage, demonstrating its protective effects in poultry. []
ANone: While the provided research primarily focuses on preclinical studies, future research, particularly human intervention trials, are crucial for translating these findings into clinical applications. []
ANone: While this compound is generally considered safe for consumption as a spice, high doses or prolonged use may lead to adverse effects. Further research is needed to thoroughly evaluate its toxicological profile, particularly in the context of therapeutic applications.
ANone: Nanoformulations, such as lipid nanospheres, are being investigated to enhance this compound's delivery to target tissues, as demonstrated by its efficacy in treating visceral leishmaniasis. [] This approach holds promise for improving the therapeutic index and reducing potential side effects.
ANone: Various analytical techniques are employed to characterize and quantify this compound:
- High-Performance Liquid Chromatography (HPLC): This versatile technique, often coupled with UV or MS detection, allows separation and quantification of this compound and its isomers in various matrices, including plant extracts and serum. [, , , ]
- Thin-Layer Chromatography (TLC): TLC offers a rapid and cost-effective approach for separating and quantifying this compound in plant materials and formulations. [, ]
- Quantitative NMR (1H-qNMR): This method provides accurate quantification of this compound and its derivatives in complex mixtures. []
ANone: Several factors affect this compound's dissolution:
- Particle Size: Decreasing the particle size of black pepper powder significantly improves the extraction yield and this compound content in oleoresin extracts. []
- Solid-to-Solvent Ratio: Optimizing the solid-to-solvent ratio during extraction is crucial for maximizing this compound yield. []
- Formulation Strategies: Encapsulation within lipid nanospheres, solid dispersions, or herbosomes can significantly enhance this compound's dissolution rate and bioavailability. [, , ]
ANone: The development and validation of robust analytical methods are crucial for ensuring accurate and reliable quantification of this compound in various matrices. While not all provided abstracts explicitly detail the validation process, researchers adhere to established guidelines for bioanalytical method validation, encompassing parameters like specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




